molecular formula C17H19NO5 B12613898 Ethyl 3-(3-ethoxy-3-oxopropyl)-4-formyl-1H-indole-2-carboxylate CAS No. 917568-17-3

Ethyl 3-(3-ethoxy-3-oxopropyl)-4-formyl-1H-indole-2-carboxylate

Cat. No.: B12613898
CAS No.: 917568-17-3
M. Wt: 317.34 g/mol
InChI Key: UNYFZTSGHWKKKL-UHFFFAOYSA-N
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Description

Ethyl 3-(3-ethoxy-3-oxopropyl)-4-formyl-1H-indole-2-carboxylate is a complex organic compound with a unique structure that includes an indole core, a formyl group, and an ethoxy-oxopropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-ethoxy-3-oxopropyl)-4-formyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, where the indole reacts with a formylating agent such as DMF and POCl3.

    Attachment of the Ethoxy-Oxopropyl Side Chain: This step involves the reaction of the formylated indole with ethyl 3-bromopropionate in the presence of a base like potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-ethoxy-3-oxopropyl)-4-formyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the hydroxymethyl derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-ethoxy-3-oxopropyl)-4-formyl-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-ethoxy-3-oxopropyl)-4-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the indole core can interact with various biological receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate
  • Ethyl 2-{[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate

Uniqueness

Ethyl 3-(3-ethoxy-3-oxopropyl)-4-formyl-1H-indole-2-carboxylate is unique due to its specific combination of functional groups and the indole core, which imparts distinct chemical and biological properties

Properties

CAS No.

917568-17-3

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

ethyl 3-(3-ethoxy-3-oxopropyl)-4-formyl-1H-indole-2-carboxylate

InChI

InChI=1S/C17H19NO5/c1-3-22-14(20)9-8-12-15-11(10-19)6-5-7-13(15)18-16(12)17(21)23-4-2/h5-7,10,18H,3-4,8-9H2,1-2H3

InChI Key

UNYFZTSGHWKKKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(NC2=CC=CC(=C21)C=O)C(=O)OCC

Origin of Product

United States

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